4-Nitro-2-picoline N-oxide
Overview
Description
Synthesis Analysis
- 4-Nitro-2-picoline N-oxide forms complexes with other compounds. For example, it forms a 1:1 complex with 4-nitrophenol, where the two moieties are held together by an intermolecular hydrogen bond, showing a partial overlap between the rings of the molecules (Moreno-Fuquen, Gambardella, & Santos, 1996).
- It also forms complexes with lanthanide perchlorates, with a tentative coordination number of 6 assigned for all the complexes (Navaneetham & Soundararajan, 1980).
Molecular Structure Analysis
- The molecular structure of 4-Nitro-2-picoline N-oxide in its complexes reveals interesting features. The structural analysis shows that the complex can be described by two planes containing the 4-Nitro-2-picoline N-oxide and other molecular moieties respectively (Moreno-Fuquen et al., 1996).
Chemical Reactions and Properties
- Reactions of 4-Nitro-2-picoline N-oxide with p-nitrobenzenesulfenyl chloride have been studied, revealing insights into the chemical behavior and reaction products of this compound (Ōae & Ikura, 1965).
Physical Properties Analysis
- The physical properties of 4-Nitro-2-picoline N-oxide, especially when it forms complexes with other molecules, are influenced by its molecular structure and the nature of these complexes. The overlap between the rings in the complexes and the hydrogen bonding patterns play a significant role in determining these properties.
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are significantly influenced by the compound's interactions with other chemicals and its role in complex formation (Navaneetham & Soundararajan, 1980); (Moreno-Fuquen et al., 1996).
Scientific Research Applications
Chemical Reactions : 4-Nitro-2-picoline N-oxide undergoes reactions with phenylacetic anhydride, leading to the formation of oxidation-reduction products, benzaldehyde, carbon dioxide, picolines, diphenylmaleic anhydride, and rearrangement products (Cohen & Fager, 1965).
Mutagenic Tool : It serves as a mutagenic tool in Aspergillus nidulans, inducing substitutions in guanine and adenine residues. This property is utilized for gene saturation and identifying causative mutations through whole genome resequencing (Downes et al., 2014).
Photochemical Therapy : NO-ruthenium complexes, involving 4-Nitro-2-picoline N-oxide, have potential applications in photochemical therapy for various diseases, as they produce nitric oxide and water upon exposure to light (Sauaia et al., 2005).
Complex Formation : The synthesis and characterization of 4-nitro 2-picoline-l-oxide complexes of lanthanide perchlorates have shown that these compounds exhibit strong ionic and anionic bonding (Navaneetham & Soundararajan, 1980).
Drug Precursor Synthesis : Efficient and regioselective synthesis of 2-amino-5-bromo-3-nitro-4-picoline, a precursor for a drug candidate, is performed using a 2-nitramino-picoline intermediate (Bhattacharya et al., 2007).
Electrochemical Sensing : Bi2WO6/rGOS nanocomposite modified electrodes are used for the sensitive and rapid detection of 4-Nitro-2-picoline N-oxide in biological samples, with a nanomolar detection limit (Muthumariyappan et al., 2019).
Toxicology and Carcinogenicity Studies : Isomeric picoline N-oxides, including 4-Nitro-2-picoline N-oxide, induce cytochromes P450 2B and 2E1 in rat liver, contributing to their toxicity and potential carcinogenicity (Murray et al., 1997).
Safety And Hazards
properties
IUPAC Name |
2-methyl-4-nitro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTIAVRPJGCXAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203168 | |
Record name | Pyridine, 2-methyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-picoline N-oxide | |
CAS RN |
5470-66-6 | |
Record name | Pyridine, 2-methyl-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5470-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-2-picoline N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5470-66-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2-methyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-nitropyridine N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Nitro-2-picoline N-oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HE74V4WGL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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